3-Azido-4-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azido-4-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-8-3-5(4)9-10-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBVIVJPIXWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ligand Synthesis Via Azide Functionality
The 3-azido group is an ideal functionality for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and modular synthesis of 1,4-disubstituted 1,2,3-triazole rings. By reacting 3-azido-4-chloropyridine with various terminal alkynes, chemists can construct a diverse library of ligands where the resulting triazole ring can act as an additional coordination site or as a stable linker to other functional groups.
For instance, studies on similar 3-azidopyridine (B1254633) systems have shown that they readily react with terminal alkynes in the presence of a copper(II) salt and a reducing agent like sodium ascorbate (B8700270) to yield the corresponding 1,2,3-triazole products in good to excellent yields. scielo.br This methodology is tolerant of a wide range of functional groups on the alkyne partner, enabling the creation of tailored ligands. The resulting pyridyl-triazole scaffold can act as a bidentate N,N-donor, coordinating to metal centers through both the pyridine (B92270) and triazole nitrogen atoms.
| Azido (B1232118) Precursor | Alkyne Reactant | Reaction Type | Resulting Ligand Structure Core | Potential Application |
|---|---|---|---|---|
| This compound | Phenylacetylene | CuAAC | 4-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine | Bidentate ligand for transition metal catalysis |
| This compound | Propargyl alcohol | CuAAC | (1-(4-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | Functionalized ligand for post-complexation modification |
| This compound | Ethynylferrocene | CuAAC | 4-chloro-3-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)pyridine | Redox-active ligand for electrochemical sensing |
Ancillary Ligand in Catalyst Design
The pyridine (B92270) moiety itself is a cornerstone of catalyst design. In a notable example, 3-chloropyridine (B48278) is a key component of the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of palladium catalysts. sigmaaldrich.com In these systems, the 3-chloropyridine ligand serves as a stabilizing, yet labile, component. It coordinates to the palladium(II) center, enhancing the air and moisture stability of the precatalyst, making it easy to handle and store. sigmaaldrich.com During the catalytic cycle, the pyridine ligand dissociates to generate the active Pd(0) species. sigmaaldrich.com
By analogy, 3-azido-4-chloropyridine can be envisioned to perform a similar role as a "throw-away" ligand in such catalyst systems. Its electronic properties, tuned by both the chloro and azido (B1232118) substituents, would influence the stability and reactivity of the metal center. The presence of the azido group offers the additional possibility of creating catalyst-ligand conjugates or for use in tandem catalytic reactions where the azide (B81097) can participate in a subsequent transformation. The primary role, however, would be to stabilize the precatalyst complex.
| Catalyst Component | Function | Key Feature | Reference Concept |
|---|---|---|---|
| Palladium(II) Chloride | Metal Precursor | Central metal for cross-coupling reactions | sigmaaldrich.com |
| N-Heterocyclic Carbene (e.g., IPr) | Primary Ligand | Strongly donating, bulky ligand that promotes reductive elimination | sigmaaldrich.com |
| This compound | Ancillary Stabilizing Ligand | Enhances precatalyst stability to air and moisture; labile for in-situ activation | sigmaaldrich.com |
Coordination Modes
Beyond its role as a precursor or ancillary ligand, the molecule can participate in direct coordination. The pyridine (B92270) nitrogen is the most common coordination site. However, the azide (B81097) group itself is a versatile ligand capable of coordinating to metal ions in a terminal (end-on) fashion or by acting as a bridge between two or more metal centers in either an end-on (EO) or end-to-end (EE) fashion. tandfonline.compsu.edu The formation of azido-bridged coordination polymers can lead to materials with interesting magnetic properties. tandfonline.compsu.edu While the direct use of 3-azido-4-chloropyridine in such polymers is not extensively documented, the principles derived from studies of other azido-pyridine complexes are directly applicable. researchgate.netmdpi.com
Applications of 3 Azido 4 Chloropyridine in Advanced Organic Synthesis
Building Blocks for Complex Heterocyclic Architectures
3-Azido-4-chloropyridine serves as a valuable scaffold for the construction of intricate heterocyclic systems. The presence of the chloro and azido (B1232118) groups offers orthogonal reactivity, enabling sequential and site-selective modifications to build complex molecular frameworks.
The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to a variety of 4-substituted-3-azidopyridines. beilstein-journals.org This reactivity allows for the introduction of a wide array of functional groups, leading to the formation of polysubstituted pyridines. The reaction generally proceeds by treating this compound with a suitable nucleophile. For instance, reaction with thiols can introduce thioether linkages at the 4-position. beilstein-journals.org
The resulting polysubstituted pyridines are themselves valuable intermediates for further synthetic transformations. The azide (B81097) group can undergo various reactions, such as reduction to an amine or participation in cycloaddition reactions, further diversifying the accessible molecular architectures. science.govorganic-chemistry.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 4-Chloropyridines
| Nucleophile | Product Type | Reference |
| Thiols (e.g., LiSSiMe3, t-BuSH) | 4-Thioether-substituted pyridines | beilstein-journals.org |
| Alcohols/Phenols | 4-Alkoxy/Phenoxy-substituted pyridines | nih.gov |
| Amines | 4-Amino-substituted pyridines | nih.gov |
This table presents generalized reactions for 4-chloropyridines, which are applicable to this compound.
The azide functionality of this compound is a key reactive handle for the construction of fused heterocyclic systems, most notably through cycloaddition reactions.
Triazolopyridines: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prominent application of this compound. scielo.br Reaction with terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1,2,3-triazole rings fused to the pyridine (B92270) core, yielding triazolopyridine derivatives. scielo.bracs.org This reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for generating molecular diversity. scielo.br The resulting triazolopyridine scaffold is a common motif in medicinal chemistry. organic-chemistry.orgresearchgate.net
Pyrrolopyridines: The synthesis of pyrrolopyridines can be achieved from azidopyridine precursors. tugraz.at One synthetic route involves the thermal or photochemical decomposition of the azide to form a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or react with a suitably positioned functional group to form the fused pyrrole (B145914) ring. While specific examples starting from this compound are not extensively detailed in the reviewed literature, the general strategy is applicable. tugraz.atrsc.org
Tetrazoles: Azides can exist in equilibrium with their cyclic tetrazole tautomers. nih.gov This azido-tetrazole equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents on the pyridine ring. nih.gov For some substituted azidopyridines, the tetrazole form can be favored, providing a pathway to fused tetrazole systems like tetrazolo[1,5-a]pyridines. nih.govresearchgate.net The synthesis of tetrazoles can also be achieved by reacting nitriles with azides. researchgate.netzsmu.edu.ua
Synthesis of Polysubstituted Pyridines
Precursors for Bioconjugation and Labeling Reagents
The unique reactivity of the azide group makes this compound a valuable precursor for the development of reagents for bioconjugation and molecular labeling.
The azide group is a bioorthogonal handle, meaning it is stable in biological systems and does not react with endogenous functional groups. This property is exploited in "click chemistry" for the specific labeling of biomolecules. acs.org this compound can be incorporated into more complex molecules that are then used as chemical probes. The azide serves as a reactive tag that can be selectively derivatized, for example, by reaction with an alkyne-modified fluorophore or biotin (B1667282) tag via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govacs.orgthieme-connect.de This allows for the visualization or purification of the labeled biomolecules.
An alkyne-substituted 4-chloropyridine (B1293800) has been used to develop a suicide inhibition-based protein labeling (SIBLing) strategy. nih.govresearchgate.netumassmed.edu This suggests that a molecule derived from this compound, where the chlorine is replaced by a moiety containing an alkyne, could potentially be used in similar probing applications.
The principles of click chemistry, enabled by the azide group, extend beyond biology into material science. This compound can be used to functionalize the surfaces of materials. For instance, a multi-step process can be employed to introduce azide groups onto the surface of cellulose (B213188) nanocrystals (CNCs). nih.govacs.org These azide-functionalized CNCs can then be "clicked" with molecules containing alkyne groups, allowing for the covalent attachment of various functionalities to the material's surface. nih.govacs.org This approach can be used to modify the properties of the material, for example, by attaching polymers or other functional molecules.
Table 2: Applications of Azide-Functionalized Molecules in Bioconjugation and Material Science
| Application | Technique | Purpose | Reference |
| Protein Labeling | Click Chemistry (CuAAC/SPAAC) | Visualization and purification of proteins | nih.govnih.govumassmed.edu |
| DNA Grafting | Click Chemistry | Functionalization of cellulose nanocrystals with DNA | nih.govacs.org |
| Surface Modification | Click Chemistry | Covalent attachment of molecules to material surfaces | nih.govacs.orgthieme-connect.de |
Functionalization for Chemical Biology Probes
Role in the Development of Quiescent Affinity Labels and "Switchable" Electrophiles
Recent research has highlighted the potential of 4-halopyridines as "quiescent affinity labels" and "switchable" electrophiles. nih.gov This concept is directly applicable to this compound. In its neutral state, the 4-chloro position of the pyridine ring is not highly reactive towards nucleophiles. nih.gov However, the electrophilicity of the C4 position can be significantly enhanced, or "switched on," by protonation or alkylation of the pyridine nitrogen. nih.govnih.govacs.org
This "switching" mechanism is particularly relevant in the context of enzyme active sites. An enzyme can catalyze the covalent modification of its own active site by stabilizing the more reactive protonated pyridinium (B92312) form through interactions with acidic residues like aspartate. nih.gov This leads to nucleophilic attack by a nearby residue, such as cysteine, on the C4 position, resulting in covalent labeling of the protein. nih.gov
4-Halopyridines have been shown to have a "resting" reactivity similar to that of acrylamide, which can be increased by approximately 4500-fold upon formation of the pyridinium, reaching a reactivity similar to iodoacetamide. nih.gov This tunable and "switchable" electrophilicity makes compounds like this compound promising candidates for the development of highly selective covalent probes and inhibitors for chemical biology and drug discovery. nih.govresearchgate.net The azide group at the 3-position can serve as a secondary handle for further functionalization or to modulate the electronic properties of the pyridine ring.
Ligand and Catalyst Design in Coordination Chemistry
This compound serves as a versatile heterocyclic building block in the design of sophisticated ligands and the formulation of advanced catalysts. Its utility stems from the distinct reactivity and coordination potential of its three key structural features: the pyridine nitrogen, the 3-azido group, and the 4-chloro substituent. The pyridine nitrogen atom provides a primary site for coordination to metal centers, a fundamental interaction in the vast majority of pyridine-based catalysts and complexes. The azido group offers a reactive handle for covalent modification, most notably through 1,3-dipolar cycloaddition reactions, while the chloro group primarily acts as an electronic modulator of the pyridine ring.
Detailed Research Findings
Research into pyridine derivatives has illuminated two principal pathways in which molecules like this compound can be applied in coordination chemistry: as a precursor for multi-dentate ligands via "click chemistry" and as a stabilizing ancillary ligand in precatalyst systems.
Computational and Theoretical Investigations of 3 Azido 4 Chloropyridine
Quantum Chemical Characterization of Molecular Structure and Conformation
The molecular structure and conformational preferences of azidopyridines, including 3-azido-4-chloropyridine, have been the subject of detailed computational studies. These investigations employ sophisticated quantum chemical methods to provide insights into the molecule's geometry, stability, and the rotational dynamics of the azido (B1232118) group.
Ab Initio and Density Functional Theory (DFT) Studies of Ground States
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the optimized geometries and energies of molecules. For azidopyridines, these methods have been used to understand the fundamental aspects of their ground electronic states.
Studies on related azidopyridines have shown that methods like RHF/6-31G** and MP2/6-31G** are effective in optimizing molecular geometries. researchgate.net For instance, in the case of 2-azidopyridine, DFT calculations at the B3LYP/6-311G** level have been employed to investigate the conversion between its cis and trans conformers. researchgate.net These computational approaches provide data on bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's three-dimensional structure.
The stability of different isomers is a key aspect explored through these calculations. For example, in 2-azidopyridine, the cis-conformer is found to be slightly more stable than the trans-conformer. researchgate.net The choice of computational method and basis set, such as B3LYP with LanL2DZ or LanL2MB, can be tailored to the specific system under investigation to ensure accurate predictions of its structural and electronic properties. science.gov
Conformational Analysis and Rotational Barriers of the Azido Group
The rotation of the azido group around the C-N bond is a critical conformational process in azidopyridines. Computational studies have quantified the energy barriers associated with this rotation, which helps in understanding the flexibility of the molecule and the relative stability of its conformers.
For 3-azidopyridine (B1254633), the rotational barrier of the azido group has been determined to be 3.32 kcal/mol. researchgate.net This is in contrast to 2-azidopyridine, which exhibits a higher rotational barrier of about 7 kcal/mol, and 4-azidopyridine (B1251144) with a barrier of 4.04 kcal/mol. researchgate.net These differences highlight the influence of the position of the azido group and the nitrogen atom in the pyridine (B92270) ring on the rotational dynamics. The lower rotational barrier in 3-azidopyridine suggests a greater ease of interconversion between its rotational isomers compared to the 2- and 4-isomers. The potential energy function for this rotation can be analyzed using Fourier analysis, which has shown to terminate effectively at the V3 term in related studies. researchgate.net
The conformational flexibility imparted by the azido group is a recognized phenomenon, contributing to what is known as conformational polymorphism in the solid state for some organic azides. nih.gov
Table 1: Calculated Rotational Barriers of the Azido Group in Azidopyridines
| Compound | Rotational Barrier (kcal/mol) |
| 2-Azidopyridine | ~7 |
| 3-Azidopyridine | 3.32 |
| 4-Azidopyridine | 4.04 |
Data sourced from ab initio molecular orbital calculations. researchgate.net
Isomeric Stability and Interconversion Pathways
The relative stability of different isomers and the pathways for their interconversion are fundamental aspects of the chemistry of this compound. A significant equilibrium to consider is the ring-chain tautomerism between the azide (B81097) form and a fused tetrazole ring structure.
For the parent azidopyridine, the equilibrium often favors the tetrazole form. dtic.mil However, the introduction of substituents on the pyridine ring can shift this equilibrium. Studies on substituted tetrazolo[1,5-a]pyridines have shown that electron-withdrawing groups like chloro and nitro stabilize the azide isomer. researchgate.net This suggests that for this compound, the presence of the chloro group would favor the open-chain azide form.
DFT calculations are instrumental in exploring the energy landscape of these interconversions. For related systems, the transition states for the conversion between cis and trans azide conformers, as well as the cyclization to the tetrazole form, have been located and their energies calculated. researchgate.net The low energy of these transition states often favors the cyclization process. researchgate.netgrafiati.com The specific influence of the 4-chloro substituent on the isomeric stability and interconversion pathways of 3-azidopyridine would require dedicated computational investigation.
Electronic Structure Analysis and Spectroscopic Properties
The electronic properties of this compound, such as its charge distribution and frontier molecular orbitals, are key to understanding its reactivity and spectroscopic behavior.
HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. libretexts.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them, are critical parameters. libretexts.orgpku.edu.cn A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
For substituted pyridines, the nature and position of the substituent significantly influence the HOMO and LUMO energy levels. pku.edu.cn In some cases, the reacting orbital may not be the HOMO but a lower-lying occupied orbital, such as the lone pair orbital of the pyridine nitrogen. pku.edu.cn
Computational methods like DFT at the B3LYP level are commonly used to calculate HOMO and LUMO energies and the corresponding energy gap. lew.ro For instance, studies on alkyl viologens have shown that the HOMO-LUMO gap can be determined both experimentally through cyclic voltammetry and UV-visible spectroscopy, and computationally via methods like AM1. lew.ro While absolute values may differ between methods, the trends are often consistent. lew.ro The presence of electron-withdrawing groups, such as the chloro and azido groups in this compound, is expected to lower the energy of the LUMO, potentially affecting the HOMO-LUMO gap and the molecule's electrophilicity. libretexts.org
Charge Distribution and Polarization Effects
The distribution of electron density within this compound governs its polarity and intermolecular interactions. The electronegative chlorine atom and the azido group significantly influence the charge distribution in the pyridine ring.
Theoretical Prediction of UV-Vis Absorption Spectra and Excited States (e.g., π-π Transitions)*
Computational chemistry provides powerful tools for predicting the electronic absorption properties of molecules like this compound, offering insights into their excited states and UV-Vis spectra before synthesis or experimental measurement. The primary method for this purpose is Time-Dependent Density Functional Theory (TD-DFT), which offers a favorable balance between computational cost and accuracy for many systems faccts.defaccts.de.
The prediction of a UV-Vis spectrum involves calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands gaussian.com. For a molecule like this compound, the electronic transitions are expected to be dominated by promotions of electrons from occupied to unoccupied molecular orbitals. These typically include π-π* transitions, associated with the pyridine aromatic system, and n-π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms of the pyridine ring and the azide group researchgate.net. The presence of the azido and chloro substituents influences the energies of the molecular orbitals, thereby shifting the absorption bands compared to unsubstituted pyridine.
Calculations are typically performed using a specific functional, such as B3LYP or CAM-B3LYP, and a suitable basis set (e.g., 6-31+G(d,p) or def2-TZVP) faccts.demdpi.com. The inclusion of a solvent model, like the Conductor-like Polarizable Continuum Model (CPCM), is crucial for simulating spectra in solution, as solvent polarity can significantly shift the absorption maxima (solvatochromism) faccts.deresearchgate.net. For this compound, the main absorption bands in the UV-Vis spectrum would be assigned based on the dominant orbital contributions to each calculated electronic transition. For instance, transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) are often of key interest. Analysis of these orbitals would reveal their π or n character, allowing for the assignment of the corresponding absorption bands as π-π* or n-π*.
| Compound/System | Predicted/Observed Transition | Wavelength (nm) | Method/Solvent | Reference |
| Pyridine-2-carboxylic acid derivative complex | π → π* and n → π | 281 | Experimental (UV-Vis) | researchgate.net |
| Azobenzene Derivative (E-isomer) | n − π transition | ~440 | Experimental (Hexane) | faccts.defaccts.de |
| Subphthalocyanine Derivative | B band | 316 | Calculated (TD-DFT/CHCl3) | mdpi.com |
| Subphthalocyanine Derivative | Q band | 520 | Calculated (TD-DFT/CHCl3) | mdpi.com |
| 2-Amino-6-chloropyridine-3,5-dicarbonitrile | π to π* / n to π* | - | General Discussion |
Vibrational Spectroscopy (e.g., 2D IR) of Azido-Stretching Modes
Vibrational spectroscopy is a fundamental technique for characterizing molecular structure, and the azide group (–N₃) in this compound serves as an excellent spectroscopic reporter. The asymmetric stretching mode of the azide group gives rise to a strong absorption band in a region of the infrared spectrum (around 2100 cm⁻¹) that is typically free from other molecular vibrations, making it a clean and sensitive probe nih.govresearchgate.net.
Computational frequency calculations using DFT can predict the vibrational frequencies and intensities with good accuracy, aiding in the assignment of experimental IR and Raman spectra youtube.com. For the azide group, the calculated frequency of the asymmetric stretch is highly sensitive to the local chemical environment.
Advanced techniques like two-dimensional infrared (2D IR) spectroscopy offer deeper insights beyond what is available from a linear IR spectrum. 2D IR can reveal couplings between different vibrational modes, molecular dynamics, and complex spectral features such as Fermi resonances, where the fundamental azide stretch interacts with an overtone or combination band nih.govrsc.org. A study on the related compound 3-azidopyridine using 2D IR spectroscopy revealed that the azido-stretching vibration is split due to Fermi resonance interactions. nih.gov The study also concluded that the azide stretch is sensitive to the protonation state of the pyridine ring, shifting by approximately 8 cm⁻¹ upon protonation. nih.gov This sensitivity makes the azido group a potential probe for local electrostatic environments in more complex systems. By applying 2D IR to this compound, one could similarly map the vibrational couplings and dynamics, providing detailed information on its structure and interactions.
| Molecule/System | Vibrational Mode | Frequency (cm⁻¹) | Method | Reference |
| N₃⁻ (gas phase) | Asymmetric Stretch | 1974 | Calculated | nih.gov |
| N₃⁻ (in water) | Asymmetric Stretch | 2047 | Experimental | nih.gov |
| 2'-azido-5-cyano-2'-deoxyuridine (in water) | Azide Asymmetric Stretch | 2124 | Experimental (FTIR) | nih.gov |
| 3-azidopyridine complex w/ formic acid | Azide Stretch | Varies (Fermi resonance) | Experimental (2D IR) | nih.gov |
| 3-azidopyridine complex w/ trifluoroacetic acid | Azide Stretch (Protonated) | Shifts +8 cm⁻¹ vs unprotonated | Experimental (2D IR) | nih.gov |
Mechanistic Elucidation of Reactivity and Selectivity
Transition State Characterization and Reaction Pathway Mapping
Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. acs.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetic barrier of a reaction.
For this compound, a key reaction is the nucleophilic aromatic substitution (SₙAr) of the chlorine atom. Locating the transition state for the SₙAr reaction between 4-chloropyridine (B1293800) and an azide anion has proven computationally challenging. psicode.org Standard optimization algorithms may fail to converge on a valid transition state, which is characterized by a single imaginary frequency in the vibrational analysis. psicode.org This difficulty suggests that the reaction may proceed through a concerted mechanism with a subtle, early transition state, rather than forming a stable Meisenheimer complex intermediate. psicode.org
Another important class of reactions for the azide group is the 1,3-dipolar cycloaddition, which forms triazole rings. thieme-connect.de Computational studies of these reactions involve mapping the reaction pathway to characterize the cyclic transition state. The activation barriers calculated for these pathways help predict the regioselectivity (e.g., formation of 1,4- vs. 1,5-substituted triazoles) and the influence of catalysts. mdpi.com
Solvent Effects on Reaction Energetics and Mechanisms
The solvent environment can dramatically alter the rate and mechanism of a reaction. iitd.ac.in Computational models are essential for understanding these solvent effects on the reactivity of molecules like this compound. Both implicit and explicit solvation models are employed to simulate the solvent environment.
Implicit models, such as the polarizable continuum model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk solvent effects. mdpi.com Explicit models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but necessary to capture specific interactions like hydrogen bonding. mdpi.com
Computational Studies of Catalytic Processes
Many reactions involving pyridine derivatives are facilitated by catalysts, and computational studies provide deep mechanistic insights into these processes. For this compound, relevant catalytic reactions include copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions at the chloro-position.
DFT calculations are widely used to investigate the catalytic cycles of these reactions. For instance, in a study of a chiral 4-aryl-pyridine-N-oxide catalyst, DFT was used to calculate the relative free energies of the transition states in the catalytic pathway. acs.org This analysis identified the rate-determining and enantioselectivity-determining steps, providing a rationale for the experimentally observed outcomes. acs.org
In the context of CuAAC, computational studies can elucidate the mechanism of catalyst action and predict regioselectivity. The synthesis of triazoles from 4-azidopyridine-3-sulfonamide via a CuAAC reaction highlights a practical application where computational modeling could optimize reaction conditions. mdpi.com Similarly, computational work on palladium-catalyzed C-N coupling reactions involving chloropyridines helps to understand the role of ligands and the reasons for catalyst efficiency or failure. acs.orgacs.org Such studies on this compound would help in designing more efficient catalysts for its selective functionalization.
Advanced Computational Methodologies in Pyridine Chemistry
The study of pyridine chemistry is continually enhanced by the development and application of advanced computational methodologies. Beyond standard DFT calculations, more sophisticated approaches are providing unprecedented accuracy and insight.
High-level ab initio methods, such as the Similarity Transformed Equation of Motion Coupled Cluster (STEOM-DLPNO-CCSD), offer a more accurate alternative to TD-DFT for calculating excited states, avoiding the functional-dependency issues that can affect TD-DFT predictions. faccts.defaccts.de These methods, while more computationally demanding, are becoming more accessible and provide benchmark-quality data for electronic spectra.
The use of machine learning (ML) is also emerging as a powerful tool in computational chemistry. For example, machine learning-augmented molecular dynamics simulations have been used to gain insights into the binding of pyridine-containing ligands to biological targets like riboswitches. biorxiv.org Such methods can help bridge the gap between calculated binding affinity and observed biological activation.
Furthermore, computational approaches are integral to the rational design of new functional materials based on pyridine scaffolds. osti.gov For example, computational chemistry has been used to guide the design of chemoresponsive liquid crystals containing pyridine groups by calculating binding energies to metal-functionalized surfaces, successfully predicting their selective response to target vapors. osti.gov These advanced methodologies are poised to accelerate the discovery and optimization of pyridine-based compounds like this compound for various applications.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions of a compound within a defined environment over time, MD can reveal information about conformational changes, stability, and intermolecular interactions.
While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology has been applied to closely related structures. For instance, MD simulations have been instrumental in understanding the binding kinetics and structural dynamics of ligands for the ZTP riboswitch. nih.gov In these studies, a library of synthetic ligands, including derivatives of 3-azidopyridine, was investigated. nih.gov The simulations provided atomic-level insights into how these molecules interact with the RNA target, revealing that ligand dissociation involves significant conformational changes in the riboswitch. nih.gov
Furthermore, machine learning-augmented MD simulations have been employed to calculate ligand binding kinetics, establishing a correlation between the rate of association (kon) and riboswitch activation. nih.gov This approach, combining MD with machine learning, allowed for the observation of multiple independent dissociation events for each ligand, providing a more robust understanding of the binding process. nih.gov Short molecular dynamics simulations have also been noted as a tool for studying ligands such as αGalCer and its analogues, which include chloropyridine structures. These simulations help elucidate the thermal stability and potential decomposition pathways of such compounds.
| Simulation Target | Key Finding from MD Simulation | Reference |
| ZTP Riboswitch Ligands | Revealed that ligand dissociation involves the opening of the G63 nucleobase, allowing the ligand to exit. | nih.gov |
| ZTP Riboswitch Ligands | Increased flexibility of the P4 domain of the riboswitch was observed during ligand dissociation. | nih.gov |
| TLR7 and TLR8 Agonists | Showed that van der Waals interactions are the primary driving force for agonist binding. | plos.org |
| Chloropyridine Analogues | Used to determine thermal stability and decomposition thresholds. |
Quantitative Analysis of Self-Assembly Processes (QASAP) and Network Analysis of Self-Assembly Pathways (NASAP)
The study of how molecules spontaneously form ordered structures is crucial for designing complex supramolecular architectures. Quantitative Analysis of Self-Assembly Process (QASAP) and Numerical Analysis of Self-Assembly Process (NASAP) are powerful experimental and numerical methods developed to elucidate the intricate pathways of molecular self-assembly. researchgate.netacs.org
These methods monitor the evolution of all intermediate species over time to map the entire assembly process. researchgate.net While direct QASAP/NASAP studies of this compound are not available, the techniques have been used to investigate systems involving similar pyridine derivatives. For example, QASAP was used to analyze the self-assembly of a Pd₂L₄ cage complex where 3-chloropyridine (B48278) (Py*) was used as a leaving ligand on the palladium(II) metal source. researchgate.net
The analysis revealed that the rate-determining steps of the cage formation were the final intramolecular ligand exchanges. researchgate.net By quantifying the energy barriers for these steps, researchers could understand the kinetic landscape of the self-assembly process. researchgate.net NASAP complements this by using stochastic simulations to identify the major assembly pathways, especially in the early stages of the reaction. acs.org Together, these methods provide a detailed understanding of the mechanism, allowing for the rational design and synthesis of kinetically trapped, as well as thermodynamically stable, supramolecular cages. acs.org
| Process Analyzed | Method | Key Finding | Energy Barrier (kcal mol⁻¹) | Reference |
| Cage Formation | QASAP | Intramolecular ligand exchange: [Pd₂L₄Py₂]⁴⁺ → [Pd₂L₄Py₁]⁴⁺ + Py* | 22.3 | researchgate.net |
| Cage Formation | QASAP | Intramolecular ligand exchange: [Pd₂L₄Py₁]⁴⁺ → [Pd₂L₄]⁴⁺ + Py | 21.9 | researchgate.net |
Machine Learning and Artificial Intelligence in Molecular Design and Prediction
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing molecular science by enabling the rapid screening of vast chemical spaces and the de novo design of molecules with desired properties. nih.govnih.gov These approaches leverage algorithms trained on large datasets of chemical structures and their properties to make predictions for new, un-synthesized compounds. nih.govarxiv.org
In the context of pyridine-containing compounds, ML has been integrated with other computational techniques to enhance their predictive power. For example, ML frameworks have been used to identify low-dimensional reaction coordinates, which can then be used to accelerate MD simulations through methods like well-tempered metadynamics. nih.gov This hybrid approach was successfully used to study ligand-riboswitch interactions, demonstrating a strong correlation between computationally predicted dynamics and experimentally measured biological activity. nih.gov
Future Research Directions and Perspectives
Novel Synthetic Routes and Sustainable Chemistry Approaches
While established methods for the synthesis of azidopyridines exist, future research will likely prioritize the development of novel routes that align with the principles of green and sustainable chemistry. rasayanjournal.co.inijnc.ir Traditional syntheses often involve stoichiometric reagents and potentially hazardous intermediates. smolecule.com The focus is shifting towards catalytic, energy-efficient, and waste-minimizing processes.
Key areas for future development include:
Catalytic Approaches: Exploring new transition-metal or organocatalytic systems for the direct azidation of C-H bonds on the pyridine (B92270) ring could offer a more atom-economical alternative to traditional substitution reactions. Cobalt-catalyzed [2+2+2] cycloadditions with nitriles represent an efficient method for constructing multi-substituted pyridine skeletons under mild conditions. bohrium.com
Flow Chemistry: Continuous flow synthesis presents a significant opportunity for the safer generation and in-situ consumption of potentially energetic organic azides like 3-azido-4-chloropyridine. researchgate.net This technology minimizes the accumulation of hazardous intermediates, allows for precise control over reaction parameters, and can facilitate reactions that are difficult to scale up in batch processes. researchgate.net
Multicomponent Reactions (MCRs): Designing new MCRs that incorporate an azidopyridine scaffold in a single pot operation would be a powerful strategy for rapidly generating molecular diversity. rasayanjournal.co.inmdpi.com Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have already been used to create azide-functionalized imidazo[1,2-a]pyridines and could be adapted for this compound. mdpi.com
Sustainable Methodologies: The adoption of greener reaction conditions will be crucial. This includes the use of environmentally benign solvents (like water or ionic liquids), solvent-free reactions, and energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. rasayanjournal.co.innih.govmdpi.com For instance, the Hantzsch pyridine synthesis and related condensation reactions are valuable as they often use readily available materials and produce water as the primary byproduct. beilstein-journals.org
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is dominated by the azide (B81097) group, the chloro substituent, and the pyridine ring. While its participation in reactions like [3+2] cycloadditions is well-documented, a vast landscape of reactivity remains to be explored. mdpi.com Future work will likely focus on uncovering novel transformations and tandem reactions that leverage the unique electronic interplay between these functional groups.
Potential avenues of exploration include:
Nitrene Chemistry: The azide group can serve as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. mdpi.com While nitrene insertions into C-H bonds to form fused heterocycles like carbolines are known, the influence of the 4-chloro substituent on the regioselectivity and efficiency of these reactions is not fully understood. ntnu.no Exploring these reactions could provide access to novel polycyclic aromatic systems.
Tandem and Cascade Reactions: A significant area for discovery lies in designing cascade reactions where both the azide and the chloro group react sequentially in a one-pot process. For example, an initial cycloaddition at the azide followed by a cross-coupling reaction at the C-Cl bond could rapidly build molecular complexity. acs.org The development of catalysts that can mediate both transformations would be highly valuable.
Pyridyne Intermediates: The generation of pyridyne intermediates from halopyridines is a powerful method for forming highly substituted pyridines. researchgate.net Investigating the generation of a 3,4-pyridyne from this compound could open up new pathways for the regioselective introduction of two different functional groups in a single operation.
Radical Reactions: Aminyl radicals, which can be generated from organic azides, are versatile intermediates for C-N bond formation. us.es Studying the radical-based transformations of this compound could lead to unusual rearrangements and the synthesis of novel heterocyclic scaffolds. us.es
Advanced Applications in Complex Molecule Synthesis
This compound is a versatile building block, and its future applications will extend into the synthesis of increasingly sophisticated molecular architectures for medicinal chemistry, chemical biology, and materials science. acs.org Its dual functionality allows for orthogonal chemical modifications, making it an ideal scaffold for creating diverse compound libraries.
Future applications are envisioned in:
Medicinal Chemistry and Drug Discovery: The compound is a key precursor for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable triazole rings. acs.org Triazoles are prevalent in many biologically active compounds. researchgate.net The ability to perform a click reaction and then use the chloro-substituent for further diversification via cross-coupling reactions allows for the rapid synthesis of libraries of potential drug candidates. acs.orgmdpi.com
Bioconjugation: The azide group is a bioorthogonal handle, meaning it can react selectively in a complex biological environment. This allows this compound and its derivatives to be used for labeling and modifying biomolecules like proteins and nucleic acids. The Staudinger ligation is another bioorthogonal reaction that could be employed. researchgate.net
Synthesis of Fused Heterocyclic Systems: The azide functionality can be used to construct other nitrogen-containing rings beyond triazoles. For instance, reactions with nitriles can lead to tetrazoles, which themselves can be used as azide surrogates in click reactions. researchgate.netresearchgate.net Reactions involving intramolecular cyclization of the azide or a derived nitrene can lead to fused systems like triazolopyridines or carbolines. ntnu.noresearchgate.net
Materials Science: Pyridine-containing molecules are important as ligands in coordination chemistry and functional materials. nih.govat.ua The triazole linkage formed from click chemistry is robust, making it suitable for constructing polymers and coordination networks. The ability to functionalize the scaffold post-assembly via the chloro group adds another layer of complexity and control in materials design.
Integration of Multiscale Computational Approaches with Experimental Studies
The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. nih.gov For a molecule like this compound, this integrated approach can accelerate discovery by providing deep mechanistic insights, predicting reactivity, and guiding the rational design of new experiments.
Future research will benefit from:
Predicting Reactivity and Regioselectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. mdpi.com This can help predict the outcome of unknown reactions, understand the regioselectivity in nitrene insertions or pyridyne additions, and explain the influence of substituents on reactivity. smolecule.comresearchgate.net For example, computational studies can clarify why one isomer is favored over another in cycloaddition reactions. mdpi.com
Designing Novel Catalysts and Synthetic Routes: Computational screening can identify promising catalysts for new transformations, such as the C-H azidation of pyridines or tandem click/cross-coupling reactions. By modeling catalyst-substrate interactions, researchers can design more efficient and selective catalytic systems before embarking on extensive experimental work.
Multiscale Modeling of Complex Systems: For applications in bioconjugation or materials science, multiscale simulations that combine quantum mechanics (for the reactive event) with molecular dynamics (MD) and Brownian dynamics (BD) simulations (for the larger environment) can provide a more complete picture. researchgate.netresearchgate.net This approach can be used to understand how an enzyme might catalyze a reaction on a pyridine-based substrate or how self-assembly occurs in solution to form new materials. nih.gov
Understanding Molecular Properties: Computational methods are crucial for studying the properties of molecules derived from this compound. This includes conformational analysis, electronic properties, and spectroscopic characterization, which can be correlated with experimental data from NMR and X-ray crystallography to provide a comprehensive structural understanding. mdpi.com
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-azido-4-chloropyridine, and what reaction conditions yield the highest purity?
Methodological Answer: this compound is synthesized via nucleophilic substitution of 4-chloropyridine derivatives. A common approach involves reacting 3-amino-4-chloropyridine with sodium nitrite and hydrogen chloride to form a diazonium intermediate, followed by azidation using sodium azide in polar aprotic solvents (e.g., DMF or DMSO) under reflux (60–80°C) .
- Key Parameters :
- Solvent choice affects reaction kinetics: DMSO accelerates azide incorporation but may require longer reflux times.
- Yields >85% are achievable with stoichiometric NaNO₂ and NaN₃ in acidic conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
Q. Q2. How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : The azide group (N₃) induces deshielding of adjacent protons (δ 8.2–8.5 ppm for pyridine-H). Chlorine’s electron-withdrawing effect shifts C-4 resonance upfield .
- IR Spectroscopy : A strong azide stretch at ~2100 cm⁻¹ confirms N₃ incorporation .
- Mass Spectrometry : Molecular ion peak at m/z 154.5 [M+H]⁺ with fragmentation patterns matching Cl and N₃ loss .
- Elemental Analysis : C₅H₃ClN₄ requires C 38.86%, H 1.95%, N 36.23% .
Q. Q3. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Thermal Stability : Avoid temperatures >100°C due to potential exothermic decomposition of the azide group.
- Storage : Keep in dark, airtight containers at 2–8°C in inert solvents (e.g., acetonitrile) to prevent moisture-induced hydrolysis .
- Safety : Use explosion-proof equipment; azides are shock-sensitive. Conduct small-scale reactions (<1 g) in fume hoods with blast shields .
Advanced Research Questions
Q. Q4. How does the electronic environment of this compound influence its reactivity in Huisgen cycloaddition reactions?
Methodological Answer: The electron-deficient pyridine ring enhances the electrophilicity of the azide, accelerating 1,3-dipolar cycloaddition with alkynes (click chemistry).
- Kinetic Studies : Second-order rate constants (k₂) for triazole formation increase 3-fold in DMF vs. THF due to solvent polarity effects .
- Regioselectivity : Steric hindrance from the chlorine at C-4 directs alkyne addition to the terminal azide nitrogen, favoring 1,4-triazole regioisomers (95:5 ratio) .
- Catalysis : Cu(I) catalysts (e.g., CuBr/PMDETA) reduce reaction time from 24 h to 1 h at 25°C .
Q. Q5. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Data Reconciliation :
- Bioassay Variability : Compare MIC values against S. aureus under standardized CLSI guidelines (e.g., cation-adjusted Mueller-Hinton broth) .
- Structural Confounds : Verify substituent positions via X-ray crystallography; misassignment of chloro/azido positions (e.g., 3-azido-4-chloro vs. 4-azido-3-chloro) can invert activity trends .
- Meta-Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with antimicrobial IC₅₀ values, adjusting for logP and solubility .
Q. Q6. How can computational methods predict regioselectivity in nucleophilic substitution reactions of this compound?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices. The C-3 azide group shows higher electrophilicity (f⁺ = 0.45) than C-4 chlorine (f⁺ = 0.32), directing nucleophiles (e.g., amines) to C-4 .
- Transition state analysis (IRC) reveals lower activation energy for SNAr at C-4 (ΔG‡ = 18.2 kcal/mol) vs. C-3 (ΔG‡ = 24.7 kcal/mol) .
- Validation : Cross-check with experimental substituent effects (e.g., p-NO₂ groups increase C-4 reactivity 5-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
